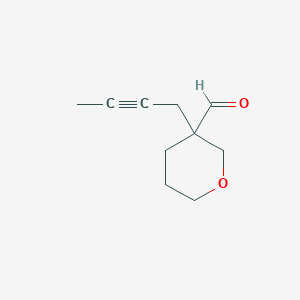
3-(But-2-yn-1-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-yn-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of an oxane ring substituted with a but-2-yn-1-yl group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with but-2-yn-1-yl reagents under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(But-2-yn-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(But-2-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(But-3-yn-1-yl)oxane-2-carbaldehyde: Similar structure but with different substitution patterns.
Carbonic acid, but-3-yn-1-yl octyl ester: Contains a but-3-yn-1-yl group but differs in the functional groups attached.
Uniqueness
3-(But-2-yn-1-yl)oxane-3-carbaldehyde is unique due to its specific combination of an oxane ring, a but-2-yn-1-yl group, and an aldehyde functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research purposes .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-but-2-ynyloxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h8H,4-7,9H2,1H3 |
InChI Key |
VABSTNYZANOWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13311382.png)
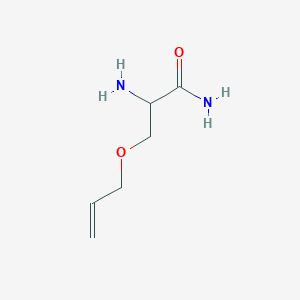
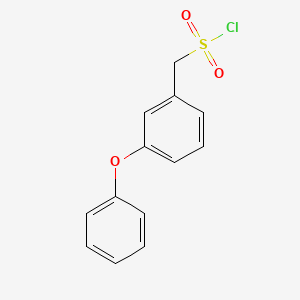
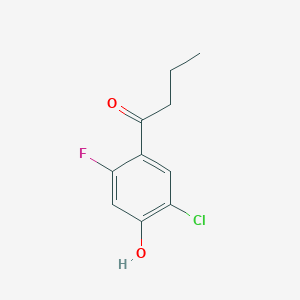

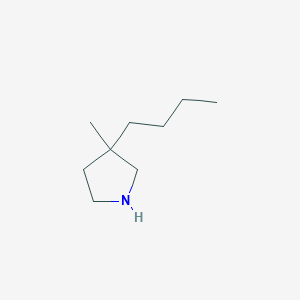
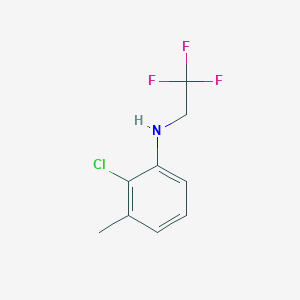
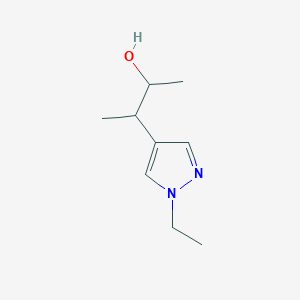
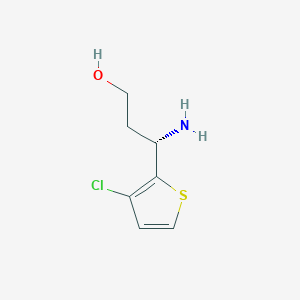
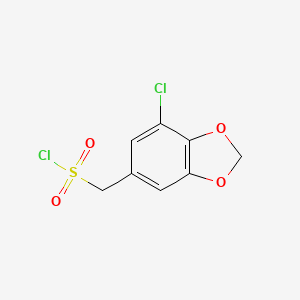

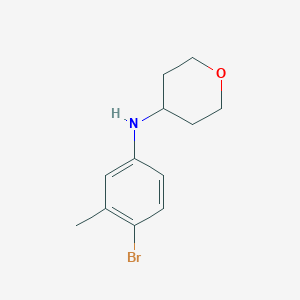
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)

